3,5-Dichloro-2-fluoro-4-iodobenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H2Cl2FIO2 |
|---|---|
Molecular Weight |
334.89 g/mol |
IUPAC Name |
3,5-dichloro-2-fluoro-4-iodobenzoic acid |
InChI |
InChI=1S/C7H2Cl2FIO2/c8-3-1-2(7(12)13)5(10)4(9)6(3)11/h1H,(H,12,13) |
InChI Key |
FEFYPACBXIHIHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)I)Cl)F)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3,5 Dichloro 2 Fluoro 4 Iodobenzoic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of "disconnections" of chemical bonds. For 3,5-dichloro-2-fluoro-4-iodobenzoic acid, the primary disconnections involve the carbon-halogen and carbon-carboxyl bonds.
A key strategic consideration is the order of introduction of the various substituents on the aromatic ring. The directing effects of the substituents play a crucial role in determining the regiochemical outcome of subsequent reactions. The carboxylic acid group is a meta-director, while the halogen atoms (fluoro, chloro, and iodo) are ortho-, para-directors.
Primary Disconnections:
C-COOH bond: This disconnection leads to a polyhalogenated benzene (B151609) derivative, which can be carboxylated.
C-I bond: This suggests an iodination reaction on a 3,5-dichloro-2-fluorobenzoic acid precursor.
C-Cl bonds: This points to a chlorination reaction on a fluorinated and iodinated benzoic acid derivative.
C-F bond: This implies a fluorination step, which is often challenging and may require specialized reagents.
A plausible retrosynthetic pathway might start with a simpler, commercially available fluorinated benzoic acid and proceed with sequential halogenations, carefully considering the directing effects at each step.
Established Synthetic Routes to this compound
Regioselective Halogenation Strategies (Chlorination, Fluorination, Iodination)
The introduction of four different halogens and a carboxylic acid onto a benzene ring requires careful strategic planning to control the position of each substituent.
Chlorination: Electrophilic chlorination of an appropriate benzoic acid derivative can be achieved using reagents like chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), or with reagents such as sulfuryl chloride (SO₂Cl₂). The regioselectivity will be governed by the directing effects of the substituents already present on the ring.
Fluorination: Direct fluorination of aromatic rings is often aggressive and non-selective. More controlled methods, such as the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, are typically employed. Alternatively, nucleophilic aromatic substitution on a suitably activated precursor can introduce a fluorine atom.
Iodination: Iodination can be accomplished using molecular iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid) or with electrophilic iodine reagents like N-iodosuccinimide (NIS). nih.gov Palladium-catalyzed C-H activation has also emerged as a powerful tool for direct and regioselective iodination of aromatic compounds. nih.gov
A potential synthetic sequence could involve starting with a fluorinated aniline (B41778), followed by diazotization and introduction of the carboxylic acid group, and then proceeding with regioselective chlorination and iodination.
Functional Group Interconversions of the Carboxylic Acid Moiety
Functional group interconversion (FGI) is a key strategy in multi-step synthesis, allowing for the transformation of one functional group into another. ub.eduvanderbilt.eduimperial.ac.ukorganic-chemistry.org In the context of synthesizing this compound, the carboxylic acid group can be introduced at various stages of the synthesis.
For instance, a nitrile group (-CN) can be introduced via a Sandmeyer reaction on a diazonium salt and subsequently hydrolyzed to a carboxylic acid. Alternatively, a methyl group can be oxidized to a carboxylic acid. The choice of when to introduce the carboxylic acid functionality is critical, as its electron-withdrawing nature will influence the reactivity and regioselectivity of subsequent halogenation steps.
Table 1: Potential Functional Group Interconversions for Carboxylic Acid Introduction
| Precursor Functional Group | Reagents and Conditions | Target Functional Group |
| -CH₃ | KMnO₄ or CrO₃ | -COOH |
| -CN | H₃O⁺, heat | -COOH |
| -Br or -I | 1. Mg, ether 2. CO₂ 3. H₃O⁺ | -COOH |
| -NH₂ | 1. NaNO₂, HCl 2. CuCN 3. H₃O⁺, heat | -COOH |
Multi-Step Convergent and Divergent Synthetic Approaches
Convergent Synthesis: A convergent approach would involve the synthesis of two or more complex fragments that are then combined late in the synthesis to form the final product. For this target molecule, one could envision the synthesis of a dichlorofluorinated fragment and an iodinated fragment, followed by a cross-coupling reaction.
Divergent Synthesis: A divergent approach starts from a common intermediate that is then elaborated into a variety of related structures. In this case, a key intermediate, such as a halogenated aniline or benzoic acid, could be synthesized and then subjected to different halogenation or functionalization reactions to produce a library of related compounds, including the target molecule.
Novel Synthetic Approaches and Process Optimization
Modern synthetic organic chemistry is increasingly focused on the development of more efficient, selective, and sustainable methods.
Catalytic Methods in the Synthesis of this compound
Catalytic methods, particularly those employing transition metals, offer significant advantages in terms of selectivity and efficiency.
Palladium-Catalyzed Cross-Coupling and C-H Activation: Palladium catalysts are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions such as Suzuki, Stille, and Heck couplings could be employed to assemble the substituted aromatic ring. More recently, palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, which could be applied to the regioselective introduction of halogen atoms. nih.gov
Other Catalytic Systems: Other transition metals, such as copper and nickel, also catalyze a variety of cross-coupling and halogenation reactions that could be relevant to the synthesis of this target molecule.
Table 2: Comparison of Classical and Catalytic Halogenation Methods
| Feature | Classical Electrophilic Halogenation | Transition Metal-Catalyzed Halogenation |
| Reagents | Strong electrophiles (e.g., Cl₂, Br₂, I₂) with Lewis acids | Milder halogen sources (e.g., N-halosuccinimides) with a metal catalyst |
| Regioselectivity | Governed by electronic effects of substituents | Can be controlled by directing groups or ligand design |
| Functional Group Tolerance | Often limited due to harsh conditions | Generally higher, allowing for more complex substrates |
| Waste Generation | Can generate significant amounts of acidic byproducts | Can be more atom-economical |
The development of a robust and efficient synthesis for this compound would likely benefit from the application of these modern catalytic methods, enabling greater control over the intricate substitution pattern of this complex molecule.
Metal-Catalyzed (e.g., Palladium, Copper) Strategies
Transition-metal catalysis offers a powerful toolkit for the direct functionalization of C-H bonds, providing a highly regioselective and efficient means to install the iodine atom.
Palladium-Catalyzed Iodination: Palladium catalysis is a premier method for directed C-H bond activation. bohrium.com The carboxylic acid group present in the precursor can act as an effective directing group, facilitating the iodination at the adjacent C-H bond (ortho-position relative to the carboxyl group). This approach typically involves a Pd(II) catalyst that coordinates to the substrate, enabling a C-H activation/metalation step followed by reaction with an iodine source. bohrium.comchinesechemsoc.org Molecular iodine (I₂) or other electrophilic iodine reagents can be used. bohrium.com This formal metathesis reaction, where an aryl C-H bond is exchanged for a C-I bond using an aryl iodide as the iodinating agent, represents a novel strategy to form the target compound under mild conditions. chinesechemsoc.org
Copper-Catalyzed Iodination: Copper-catalyzed methods also provide a viable route. These reactions can proceed through a one-pot sequential iodination and cross-coupling mechanism. rsc.org The process would involve an initial electrophilic iodination of the electron-deficient aromatic ring, followed by a copper-catalyzed reaction. rsc.orgnih.govrsc.org More commonly, copper catalysis is employed in the iodination of aryl boronic acids or esters. acs.orgnih.gov This would necessitate converting the precursor's C4-H bond into a boronic acid derivative first, followed by a copper-mediated iododeboronation.
| Strategy | Catalyst/Precatalyst | Iodinating Agent | Base/Additive | Solvent | Temperature |
| Pd-Catalyzed C-H Iodination | Pd(OAc)₂ / Pd(TFA)₂ | I₂ / 2-Nitrophenyl iodide | Pyridine-type template | Dichloroethane (DCE) | 80-120 °C |
| Cu-Catalyzed Iodination | CuI / [Cu(OAc)(phen)₂]OAc | I₂ / NaI | K₃PO₄ / Ligand (e.g., phenanthroline) | Dioxane / Dichlorobenzene | Room Temp to 100 °C |
Organocatalytic and Hypervalent Iodine-Mediated Methodologies
Metal-free approaches, particularly those employing hypervalent iodine reagents, are attractive due to their mild conditions and unique reactivity.
Hypervalent iodine(III) reagents like Phenyliodine(III) diacetate (PIDA) or N-Iodosuccinimide (NIS) in the presence of a strong acid catalyst can perform electrophilic iodination on deactivated aromatic rings. acs.orgacs.org The strong electron-withdrawing nature of the chlorine, fluorine, and carboxylic acid groups on the precursor deactivates the ring, necessitating potent electrophilic iodinating systems. A combination of molecular iodine (I₂) with a strong oxidizing agent or a system like iodic acid in concentrated sulfuric acid could also achieve the desired transformation. nih.gov The use of hypervalent iodine compounds is central to many oxidative transformations, where the high stability of the resulting aryl iodide byproduct provides a strong thermodynamic driving force. nih.gov
| Reagent System | Iodine Source | Catalyst/Activator | Solvent | Temperature |
| Hypervalent Iodine (in situ) | I₂ | (NH₄)₂S₂O₈ | H₂SO₄ | Room Temp |
| N-Iodosuccinimide | NIS | Trifluoroacetic acid (TFA) | Acetonitrile / Dichloromethane (B109758) | 0 °C to Room Temp |
| Iodic Acid | HIO₃ | H₂SO₄ | Acetic Acid / Acetic Anhydride | 5-50 °C |
Green Chemistry Principles in Synthetic Design and Solvent Selection
Adherence to green chemistry principles is crucial for developing sustainable synthetic processes. In the context of synthesizing this compound, several aspects can be considered. Advanced methodologies like photoredox and electrochemical synthesis often align well with green principles by operating under mild, ambient temperature conditions, thereby reducing energy consumption. acs.orgresearchgate.net
Solvent selection is a key factor. Traditional syntheses often rely on chlorinated solvents like dichloromethane or dichloroethane. Green chemistry encourages the substitution of these with more environmentally benign alternatives such as acetonitrile, or in some cases, solvent-free conditions. nih.gov Atom economy is another important metric. Direct C-H activation/iodination reactions are highly atom-economical as they avoid the need for pre-functionalization of the substrate (e.g., conversion to a boronic acid), which generates stoichiometric waste. bohrium.com The use of catalytic systems (palladium, copper, photoredox) over stoichiometric reagents is inherently greener.
Advanced Reaction Technologies (e.g., Electrochemical Synthesis, Photoredox Catalysis)
Modern synthetic technologies offer innovative and often milder pathways for challenging transformations like the iodination of electron-poor arenes.
Electrochemical Synthesis: An electrochemical approach provides a practical and green method for iodination. acs.orgresearchgate.net This technique involves the anodic oxidation of molecular iodine (I₂) in an electrolyte solution (e.g., H₂SO₄ in acetonitrile) to generate a highly reactive electrophilic iodine species (I⁺). acs.orggoogle.comelsevierpure.com This electrochemically generated reagent then reacts with the aromatic substrate in a separate step. This method avoids the use of harsh chemical oxidants, with electricity being the "traceless" reagent. For highly reactive substrates, micromixing techniques can be employed to prevent undesired diiodination, ensuring selective monoiodination. rsc.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. acs.org An aryl radical could be generated from an aryl halide precursor via a single-electron transfer (SET) process with an excited photocatalyst. acs.org For the synthesis of the target compound, a photoredox approach could involve the direct iodination of the arene C-H bond. While many examples focus on electron-rich arenes, the development of potent photocatalytic systems could extend the scope to electron-deficient substrates. researchgate.net Alternatively, photoredox catalysis can be used in concert with halogen atom transfer (XAT) and hydrogen atom transfer (HAT) processes, where an iodoarene directs the functionalization of a remote C-H bond. nih.govrsc.orgresearchgate.net
| Technology | Iodine Source | Key Reagents/Catalyst | Solvent | Key Features |
| Electrochemical Synthesis | I₂ | H₂SO₄ (supporting electrolyte) | Acetonitrile (CH₃CN) | Generation of I⁺ via anodic oxidation; avoids chemical oxidants. |
| Photoredox Catalysis | Aryl Iodide / I₂ | Ir(ppy)₃ or Ru(bpy)₃Cl₂ | DMSO / Acetonitrile | Visible light irradiation; mild, room temperature conditions. |
Purification and Isolation Techniques for High-Purity Compound
Obtaining this compound in high purity is essential for its subsequent applications. As a crystalline solid, recrystallization is the most common and effective purification method. ma.eduillinois.edu
The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures. libretexts.org For benzoic acid and its derivatives, water is often a good recrystallization solvent due to the significant difference in solubility in hot versus cold water. ma.eduyoutube.com However, the high degree of halogenation in the target molecule may reduce its aqueous solubility, suggesting that organic solvents or mixed-solvent systems (e.g., ethanol/water, acetic acid/water) may be more effective. google.com
The general procedure for recrystallization involves:
Dissolving the crude solid in a minimum amount of a suitable hot solvent.
Performing a hot filtration if insoluble impurities are present.
Allowing the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.
Further cooling the mixture in an ice bath to maximize the yield of the crystallized product.
Isolating the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent, and drying them thoroughly. tifr.res.in
For separating mixtures with very similar solubility profiles, other techniques such as column chromatography over silica (B1680970) gel may be required. In an industrial setting, purification could also be achieved via fractional distillation under vacuum if the compound is thermally stable. epo.orgnist.gov
Chemical Reactivity and Transformation Studies of 3,5 Dichloro 2 Fluoro 4 Iodobenzoic Acid
Electrophilic Aromatic Substitution Reactions: Regioselectivity and Mechanistic Insights
Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry where an atom on an aromatic ring is replaced by an electrophile. byjus.com The reaction generally proceeds through a two-step mechanism. masterorganicchemistry.com In the first, rate-determining step, the aromatic ring's π-electron system attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. byjus.commasterorganicchemistry.com Aromaticity is temporarily disrupted in this step. byjus.com In the second, faster step, a proton is removed from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
The regioselectivity of EAS reactions on substituted benzene (B151609) rings is dictated by the electronic properties of the existing substituents. These substituents can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. Activating groups increase the rate of reaction compared to unsubstituted benzene, while deactivating groups decrease the rate. The directing effect refers to the position on the ring where the new electrophile is most likely to attach.
In the case of 3,5-dichloro-2-fluoro-4-iodobenzoic acid, the benzene ring is substituted with five groups: two chlorine atoms, one fluorine atom, one iodine atom, and a carboxylic acid group.
Halogens (F, Cl, I): Halogens are deactivating groups due to their inductive electron-withdrawing effect, which makes the aromatic ring less nucleophilic. However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the arenium ion intermediate when the electrophile attacks at the ortho or para positions. youtube.com
Carboxylic Acid (-COOH): The carboxylic acid group is a deactivating group and a meta-director. Its electron-withdrawing nature, both through induction and resonance, strongly reduces the electron density of the aromatic ring, making it less reactive towards electrophiles.
Given the substitution pattern of this compound, the positions available for substitution are limited. The combined deactivating effects of the four halogen atoms and the carboxylic acid group make the aromatic ring highly electron-deficient and thus, very unreactive towards electrophilic aromatic substitution. Any potential EAS reaction would require harsh conditions and the regiochemical outcome would be complex to predict due to the interplay of the directing effects of all substituents.
Nucleophilic Aromatic Substitution Pathways Involving Halogen Sites (SNAr)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com This reaction is particularly favored when the aromatic ring is substituted with strong electron-withdrawing groups. byjus.com The SNAr mechanism typically proceeds via a two-step addition-elimination process. core.ac.uk In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second step, the leaving group departs, and the aromaticity of the ring is restored. pressbooks.pub
The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, and the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. youtube.com
In this compound, the aromatic ring is highly activated towards SNAr due to the presence of multiple electron-withdrawing halogen substituents and a carboxylic acid group. The potential leaving groups are fluoride, chloride, and iodide. Based on the general reactivity trend, the fluorine atom at the C2 position would be the most likely site for nucleophilic attack. The electron-withdrawing effects of the adjacent chlorine and iodine atoms, as well as the carboxylic acid group, would further enhance the electrophilicity of this position.
Displacement of the chlorine or iodine atoms is also possible, but likely to be less favorable compared to the fluorine. The specific reaction conditions, including the nature of the nucleophile and the solvent, would play a crucial role in determining the regioselectivity of the substitution. acsgcipr.org
Transformations of the Carboxylic Acid Functional Group
The carboxylic acid group of this compound can be readily converted into a variety of derivatives, such as esters, amides, and acyl hydrazones. These transformations are standard in organic synthesis and allow for the modification of the compound's physical and chemical properties.
Esterification: The formation of esters from carboxylic acids is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. This reaction is known as Fischer esterification. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or anhydride, which then reacts with an alcohol to form the ester.
Amidation: Amides are synthesized by reacting the carboxylic acid with an amine. nih.gov This reaction often requires the use of a coupling agent to activate the carboxylic acid and facilitate the formation of the amide bond. rsc.orgorganic-chemistry.org Common coupling agents include carbodiimides and phosphonium (B103445) salts. nih.gov The carboxylic acid can also be converted to its corresponding acyl chloride, which readily reacts with amines to form amides.
Acyl Hydrazone Formation: Acyl hydrazones can be prepared by the condensation of the carboxylic acid with a hydrazine (B178648) derivative. Similar to amidation, this reaction may require activation of the carboxylic acid.
The following table provides a summary of these derivatization reactions:
| Derivative | Reagents and Conditions |
| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄) |
| 1. SOCl₂ or (COCl)₂; 2. Alcohol | |
| Amides | Amine, Coupling Agent (e.g., DCC, EDC) |
| 1. SOCl₂ or (COCl)₂; 2. Amine | |
| Acyl Hydrazones | Hydrazine derivative, optional coupling agent |
These derivatization reactions are generally high-yielding and allow for the introduction of a wide range of functional groups, which can be useful for further synthetic manipulations or for tuning the biological activity of the molecule.
The carboxylic acid group of this compound can undergo reduction to an alcohol or be removed entirely through decarboxylation.
Reduction: The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ethereal solvent. Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not effective for the reduction of carboxylic acids.
Decarboxylation: Decarboxylation is the removal of a carboxyl group and its replacement with a hydrogen atom. The ease of decarboxylation depends on the stability of the carbanion formed upon loss of CO₂. Aromatic carboxylic acids are generally difficult to decarboxylate unless there is a strong electron-withdrawing group at the ortho or para position. In the case of this compound, the presence of multiple electron-withdrawing halogen substituents may facilitate decarboxylation under certain conditions, such as heating in the presence of a copper catalyst or in a high-boiling solvent. googleapis.comgoogle.com For example, the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid has been achieved by vigorous heating in N,N-dimethylaniline. google.com
Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions
Metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions typically involve the use of a transition metal catalyst, most commonly palladium or nickel, to couple an organometallic reagent with an organic halide or pseudohalide. nih.gov
For this compound, the presence of three different types of halogen atoms (F, Cl, I) offers multiple sites for cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl >> F. Therefore, the iodine atom at the C4 position is the most likely site to undergo cross-coupling.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction is widely used for the formation of biaryl compounds. researchgate.net In the context of this compound, a Suzuki-Miyaura coupling would be expected to occur selectively at the C4-iodo position. nih.govresearchgate.net
Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is a reliable method for the synthesis of arylalkynes. libretexts.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction with this compound would be expected to proceed selectively at the C4-iodo position due to the higher reactivity of the C-I bond. libretexts.org
The following table summarizes the key components of these cross-coupling reactions:
| Reaction | Coupling Partner | Catalyst System |
| Suzuki-Miyaura | Organoboron compound (e.g., Ar-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |
| Sonogashira | Terminal alkyne (e.g., R-C≡CH) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) |
These selective cross-coupling reactions provide a powerful means to introduce new carbon-based substituents at the C4 position of the this compound scaffold, enabling the synthesis of a diverse range of derivatives.
Heck, Negishi, and Stille Coupling Reaction Capabilities
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds. The reactivity of aryl halides in these transformations is highly dependent on the nature of the halogen, with the bond strength and ease of oxidative addition to the palladium catalyst following the general trend: C-I > C-Br > C-Cl > C-F. This principle dictates that this compound will preferentially undergo coupling at the C-I bond.
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. nih.gov For this compound, this reaction would selectively occur at the C4 position, replacing the iodine atom and leaving the chloro substituents intact.
The Negishi coupling facilitates the formation of C-C bonds by reacting an organic halide with an organozinc compound. researchgate.net This versatile reaction allows for the coupling of sp², sp³, and sp hybridized carbon atoms and is known for its high functional group tolerance. The reaction with this compound would proceed via selective activation of the C-I bond.
The Stille reaction couples an organic halide with an organotin compound (organostannane). organic-chemistry.org A key advantage of the Stille coupling is its tolerance for a wide variety of functional groups, making it suitable for complex molecule synthesis. As with the Heck and Negishi reactions, the transformation would be expected to occur exclusively at the C4 position of this compound.
Table 1: Overview of C-C Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst/Precatalyst |
|---|---|---|
| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂, Tetrakis(triphenylphosphine)palladium(0) |
| Negishi Coupling | Organozinc Reagent (R-ZnX) | Palladium(0) or Nickel complexes |
| Stille Coupling | Organostannane (R-SnR'₃) | Palladium(0) complexes (e.g., Pd(PPh₃)₄) |
Buchwald-Hartwig Amination and Related Carbon-Heteroatom Bond Formations
The formation of carbon-heteroatom bonds is another critical area of synthetic chemistry, particularly for the synthesis of pharmaceuticals and materials. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. researchgate.netresearchgate.net This reaction has largely replaced harsher traditional methods for synthesizing aryl amines. Given the reactivity pattern of the substrate, this compound would undergo amination selectively at the C-I bond, yielding a 4-amino-3,5-dichloro-2-fluorobenzoic acid derivative.
This selective reactivity extends to other related palladium-catalyzed carbon-heteroatom bond-forming reactions. These mechanistically similar transformations allow for the synthesis of a wide range of compounds:
C-O Coupling: Reaction with alcohols or phenols to form aryl ethers.
C-S Coupling: Reaction with thiols to form aryl thioethers.
In all these cases, the reaction is predicted to proceed chemoselectively at the most labile site, the carbon-iodine bond, without disturbing the chlorine atoms or other functional groups on the aromatic ring.
Table 2: Overview of C-Heteroatom Coupling Reactions
| Reaction Name | Coupling Partner | Resulting Bond | Typical Catalyst/Ligand System |
|---|---|---|---|
| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | C-N | Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., XPhos, BINAP) |
| C-O Coupling (Etherification) | Alcohol/Phenol (R-OH) | C-O | Pd catalyst with hindered phosphine ligands |
| C-S Coupling (Thioetherification) | Thiol (R-SH) | C-S | Pd catalyst with ligands like DPEphos or Xantphos |
Chemo-, Regio-, and Stereoselective Aspects of Reactivity
The utility of a multifunctional compound like this compound in multistep synthesis is determined by the ability to control the selectivity of its reactions.
Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. In palladium-catalyzed cross-coupling reactions, the dominant factor controlling chemoselectivity for polyhalogenated arenes is the differential reactivity of the carbon-halogen bonds. The oxidative addition step, which is often rate-determining, is significantly faster for heavier halogens. The relative reactivity trend of C–X bonds in these reactions is firmly established as C–I > C–Br > C–Cl. nih.gov Therefore, palladium catalysts will selectively activate the carbon-iodine bond of this compound over the much less reactive carbon-chlorine bonds. This provides a robust method for stepwise functionalization, where the iodine is replaced first, followed by a potential second coupling at the chloro positions under more forcing conditions if desired.
Stereoselectivity : This aspect relates to the three-dimensional arrangement of atoms. The reacting aromatic carbon in this compound is sp²-hybridized and achiral. Therefore, the coupling reaction itself does not create a new stereocenter on the benzoic acid ring. However, stereoselectivity can be a crucial factor depending on the coupling partner. For instance, in a Heck reaction with a prochiral alkene, the stereochemistry of the resulting product (E/Z isomerism) can be controlled by the choice of catalyst and reaction conditions. Similarly, in Negishi or Stille couplings involving enantioenriched alkylmetallic reagents, the reaction can proceed with either retention or inversion of configuration at the nucleophile's stereocenter, depending on the mechanism of transmetalation. nih.gov
Structural Elucidation and Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For 3,5-Dichloro-2-fluoro-4-iodobenzoic acid, ¹H, ¹³C, and ¹⁹F NMR analyses, complemented by two-dimensional NMR techniques, would provide a complete picture of its molecular structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a single resonance for the aromatic proton at C6 and a broad singlet for the acidic proton of the carboxylic acid group. The chemical shift of the aromatic proton would be influenced by the deshielding effects of the adjacent electronegative chlorine and fluorine atoms, as well as the carboxylic acid group. It is anticipated to appear in the downfield region, likely between 7.5 and 8.5 ppm. The acidic proton's resonance is typically broad and its chemical shift is highly dependent on the solvent and concentration, but it is generally observed in the range of 10-13 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will resonate between approximately 110 and 150 ppm. The carbons directly bonded to the halogens (C2, C3, C4, C5) will show characteristic shifts and couplings. Specifically, the carbon attached to fluorine (C2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F).
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a crucial tool for characterizing fluorinated organic compounds. For this compound, a single resonance is expected for the fluorine atom at the C2 position. The chemical shift of this signal would provide information about the electronic environment of the fluorine atom.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 7.5 - 8.5 | s | - | H-6 |
| ¹H | 10 - 13 | br s | - | COOH |
| ¹³C | 165 - 175 | s | - | C=O |
| ¹³C | 110 - 150 | d | ¹JC-F ≈ 250 | C-2 |
| ¹³C | 110 - 150 | s | - | C-1, C-3, C-4, C-5, C-6 |
Note: Predicted values are based on typical ranges for similar structures and are subject to variation based on solvent and experimental conditions.
To definitively assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would be used to establish proton-proton correlations. In this specific molecule, with only one aromatic proton, the COSY spectrum would be of limited use for the aromatic system but could confirm the absence of neighboring protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to unambiguously assign the signal for C6 to the signal of its attached proton, H6.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of a compound. For this compound (C₇H₃Cl₂FIO₂), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its molecular formula. The presence of chlorine and iodine, with their characteristic isotopic patterns, would result in a distinctive isotopic cluster for the molecular ion peak in the mass spectrum, further aiding in its identification.
The fragmentation pattern observed in the mass spectrum upon ionization would offer additional structural information. Expected fragmentation pathways could include the loss of the carboxylic acid group (as CO₂ and H₂O), as well as the cleavage of the carbon-halogen bonds.
Predicted HRMS Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₇H₃Cl₂FIO₂ |
| Exact Mass | 365.8202 u |
| Molecular Ion (M⁺) | m/z ≈ 366 |
| Isotopic Pattern | Characteristic pattern due to Cl and I isotopes |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Furthermore, X-ray crystallography would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, and potential halogen bonding involving the chlorine and iodine atoms. These interactions are crucial in determining the packing of the molecules in the crystal lattice and influence the macroscopic properties of the solid.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by the characteristic absorption bands of the carboxylic acid group. A broad O-H stretching band would be expected in the region of 2500-3300 cm⁻¹, and a strong C=O stretching vibration would appear around 1700 cm⁻¹. The spectrum would also feature C-Cl, C-F, and C-I stretching vibrations at lower frequencies, as well as aromatic C-H and C=C stretching and bending modes.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FT-IR spectrum. The C=C stretching vibrations of the aromatic ring are typically strong in the Raman spectrum. The C-Cl, C-F, and C-I bonds would also give rise to characteristic Raman signals.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch (carboxylic acid) | 2500-3300 (broad) | Weak |
| C-H stretch (aromatic) | ~3100 | Moderate |
| C=O stretch (carboxylic acid) | ~1700 (strong) | Moderate |
| C=C stretch (aromatic) | 1450-1600 | Strong |
| C-F stretch | 1100-1300 | Moderate |
| C-Cl stretch | 600-800 | Strong |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which a wide range of molecular properties can be derived.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For 3,5-dichloro-2-fluoro-4-iodobenzoic acid, DFT studies would be instrumental in determining its most stable three-dimensional arrangement of atoms.
Table 1: Representative Data from DFT Calculations on Halogenated Benzoic Acids (Hypothetical for the title compound) This table is illustrative of the type of data obtained from DFT calculations on similar molecules, as specific data for this compound is not available.
| Parameter | Predicted Value |
|---|---|
| C-I Bond Length | ~2.10 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-F Bond Length | ~1.35 Å |
| O-H Bond Length | ~0.97 Å |
| C=O Bond Length | ~1.21 Å |
| Dihedral Angle (Ring-COOH) | ~0-20° |
| Total Electronic Energy | (Specific value in Hartrees) |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. In a molecule like this compound, the HOMO is likely to be located on the aromatic ring and the iodine atom, indicating these are potential sites for electrophilic attack.
LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. The LUMO is expected to be distributed over the carboxylic acid group and the carbon atoms attached to the electronegative halogen atoms, suggesting these are the likely sites for nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
Electrostatic Potential (ESP) Surfaces map the electrostatic potential onto the electron density surface of the molecule. These maps are invaluable for visualizing the charge distribution and predicting sites for intermolecular interactions. Red regions indicate negative potential (electron-rich areas, e.g., around the oxygen and fluorine atoms), while blue regions indicate positive potential (electron-poor areas, e.g., around the acidic hydrogen of the carboxyl group and potentially the iodine atom, which can exhibit a positive region known as a σ-hole).
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
While quantum chemical calculations provide information on static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes in response to its environment (e.g., in a solvent).
For this compound, MD simulations could be used to:
Explore the conformational landscape, particularly the rotation of the carboxylic acid group and any potential flexibility of the aromatic ring.
Study the molecule's interactions with solvent molecules, which can influence its preferred conformation and reactivity.
Simulate the aggregation behavior of multiple molecules to understand the initial stages of self-assembly or crystallization.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate.
For reactions involving this compound, such as esterification or nucleophilic aromatic substitution, computational studies could:
Propose a step-by-step mechanism for the reaction.
Calculate the activation energy (the energy barrier of the transition state), which determines the reaction rate.
Analyze the geometry and electronic structure of the transition state to understand the key factors controlling the reaction's feasibility and selectivity.
Theoretical Studies of Intermolecular Interactions and Supramolecular Assembly
The way molecules of this compound interact with each other governs its macroscopic properties, such as its crystal structure and melting point. Theoretical studies can quantify the strength and nature of these intermolecular forces.
The carboxylic acid group is a strong hydrogen bond donor (the O-H group) and acceptor (the C=O group). Consequently, this compound is expected to form strong hydrogen bonds. Theoretical studies on similar benzoic acids have shown that they typically form cyclic dimers in the solid state and in nonpolar solvents, where two molecules are held together by a pair of O-H···O=C hydrogen bonds. researchgate.netscispace.com
Computational methods can model these hydrogen-bonded dimers and calculate their interaction energy, providing a measure of the strength of the hydrogen bonds. The analysis can also reveal how the substituents on the aromatic ring influence the strength of these interactions.
Table 2: Key Intermolecular Interactions for Supramolecular Assembly
| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond | Carboxyl O-H | Carbonyl C=O | 4-15 |
| Halogen Bond | C-I | Carbonyl C=O | 1-5 |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 1-3 |
Halogen Bonding Interactions
Theoretical and computational studies are pivotal in elucidating the nature and strength of halogen bonding interactions involving this compound. While direct computational studies on this specific molecule are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by analyzing theoretical investigations on structurally analogous compounds, such as substituted iodobenzenes and other polyhalogenated aromatic systems.
The primary halogen bond donor in this compound is the iodine atom. The formation of a halogen bond is attributed to the presence of a "σ-hole," an electropositive region on the halogen atom opposite to the C-I covalent bond. The magnitude of this σ-hole is significantly influenced by the electronic environment of the aromatic ring. In the case of this compound, the presence of multiple electron-withdrawing substituents—two chlorine atoms, a fluorine atom, and a carboxylic acid group—is expected to substantially enhance the positive electrostatic potential of the σ-hole on the iodine atom. This enhancement leads to stronger and more directional halogen bonds with electron-rich atoms (halogen bond acceptors) such as oxygen, nitrogen, or sulfur in other molecules.
Computational methods, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in quantifying these interactions. For instance, studies on substituted iodobenzenes have shown a direct correlation between the electron-withdrawing capacity of the substituents and the strength of the halogen bond.
Key Research Findings from Analogous Systems:
Influence of Electron-Withdrawing Groups: Research on various substituted halobenzenes consistently demonstrates that electron-withdrawing groups increase the strength of halogen bonds. researchgate.net The synergistic effect of the two chloro, one fluoro, and a carboxyl group in this compound would likely result in a significantly more positive σ-hole on the iodine compared to iodobenzene (B50100) itself.
Nature of the Interaction: Symmetry-Adapted Perturbation Theory (SAPT) analyses on similar halogen-bonded complexes reveal that these interactions are primarily driven by a combination of electrostatic and dispersion forces. nih.gov While the σ-hole concept highlights the electrostatic component, dispersion also plays a crucial role, particularly with a large, polarizable atom like iodine.
Interaction Geometries and Energies: Computational models predict that halogen bonds are highly directional, with the C-I•••A (where A is the acceptor atom) angle typically approaching 180°. The interaction energies for halogen bonds involving iodine in electron-poor aromatic systems can be significant, often falling in the range of -5 to -15 kcal/mol, comparable in strength to many hydrogen bonds.
The following interactive table provides representative data from computational studies on halogen bonding in molecules analogous to this compound, illustrating the effect of substituents on interaction energies.
| Halogen Bond Donor | Halogen Bond Acceptor | Computational Method | Interaction Energy (kcal/mol) |
| Iodobenzene | Formaldehyde | CCSD(T) | -2.8 |
| Pentafluoroiodobenzene | Formaldehyde | CCSD(T) | -4.5 |
| 3,5-Dinitroiodobenzene | Pyridine | DFT | -7.2 |
| Iodobenzene | Cl⁻ | DFT | -12.6 |
| Pentafluoroiodobenzene | Cl⁻ | DFT | -20.1 |
This table is generated based on data from various computational studies on substituted iodobenzenes to illustrate the principles of halogen bonding.
These theoretical insights underscore the potential of this compound to act as a potent halogen bond donor, a property that is critical for its application in crystal engineering and supramolecular chemistry. The precise tuning of the electronic properties of the iodine atom through multisubstitution allows for the rational design of complex molecular architectures held together by these reliable and directional non-covalent interactions.
Derivatives and Analogues: Synthesis and Structure Reactivity Relationships
Design and Synthesis of Novel Derivatives of 3,5-Dichloro-2-fluoro-4-iodobenzoic Acid
The design of novel derivatives from this compound primarily leverages the reactivity of its two key functional handles: the carboxylic acid group and the carbon-iodine bond. Standard chemical transformations can be applied to the carboxylic acid to produce a variety of derivatives, while the aryl iodide moiety opens pathways to more complex structures, including hypervalent iodine reagents.
The carboxylic acid group can be readily converted into esters, amides, and acid chlorides through well-established protocols. jeeadv.ac.in For instance, esterification can be achieved by reacting the acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using reagents like thionyl chloride followed by an alcohol. chemicalbook.com Similarly, amides can be synthesized via the corresponding acid chloride or by using peptide coupling agents.
A more advanced class of derivatives accessible from this scaffold are hypervalent iodine reagents. Aryl iodides, particularly those with ortho-substituents, are precursors to synthetically useful λ³- and λ⁵-iodanes. beilstein-journals.orgresearchgate.net For example, esters of 2-iodoxybenzoic acid (IBX-esters), which are powerful and selective oxidizing agents, are prepared by the oxidation of the corresponding 2-iodobenzoate (B1229623) esters. acs.org Applying this strategy, the methyl ester of this compound could be oxidized, potentially using an agent like sodium hypochlorite, to yield a novel, highly functionalized IBX-ester derivative. acs.org These pseudobenziodoxole compounds are noted for their stability and unique reactivity. acs.orgacs.org
The table below summarizes key synthetic strategies for creating derivatives.
| Derivative Class | Synthetic Precursor | Key Reagents & Conditions | Resulting Functional Group |
| Esters | Carboxylic Acid | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | -COOR |
| Acid Chlorides | Carboxylic Acid | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | -COCl |
| Amides | Acid Chloride or Carboxylic Acid | Amine (R₂NH) | -CONR₂ |
| Hypervalent Iodine(V) Reagents (IBX-type) | Aryl Iodide (Ester form) | Oxidizing Agent (e.g., NaOCl, Oxone) | -IO₂ |
Structure-Reactivity and Structure-Property Correlation Studies
The reactivity of this compound and its derivatives is governed by the interplay of the electronic and steric effects of its substituents. The relative reactivity of the carbon-halogen bonds is a critical factor, with the C-I bond being significantly weaker and more polarizable than the C-Cl bonds. This differential reactivity is the cornerstone of its utility in selective chemical transformations.
In transition-metal-catalyzed cross-coupling reactions, oxidative addition to the C-I bond occurs preferentially over the C-Cl bonds. chemrxiv.org The established reactivity trend for palladium-catalyzed processes is C-I > C-Br > C-Cl, making the iodine at the C4 position the primary site for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. chemrxiv.orgnih.gov This chemoselectivity allows for the specific introduction of aryl, alkynyl, or amino groups at this position while leaving the chloro-substituents intact for potential subsequent modifications.
The steric and electronic environment created by the ortho-fluoro and meta-chloro substituents influences the properties of the molecule. The electron-withdrawing nature of the halogens increases the acidity of the carboxylic acid. Furthermore, the substituents impact the rotational barrier of the carboxylic group and can influence intermolecular interactions, which can affect the physical properties and crystal packing of the solid material. Studies on related halogenated benzoic acids have shown that the type and position of substituents significantly affect their biological activities and physical properties. nih.govicm.edu.plmdpi.com
For derivatives such as hypervalent iodine reagents, the structure dictates their oxidizing power and stability. The electron-withdrawing chloro and fluoro groups on the benzene (B151609) ring would be expected to enhance the electrophilicity and, consequently, the oxidizing potential of the iodine(V) center in a derived IBX-type reagent. acs.orgacs.org
The table below correlates key structural features with their expected reactivity and properties.
| Structural Feature | Influence on Reactivity/Property | Example Reaction |
| Carbon-Iodine Bond | Weakest C-X bond; site of preferential oxidative addition. | Palladium-catalyzed Suzuki or Sonogashira cross-coupling. |
| Carbon-Chlorine Bonds | Stronger C-X bonds; generally unreactive under conditions for C-I coupling. | Remain intact during selective cross-coupling. |
| Ortho-Fluoro Substituent | Influences acidity and conformation of the carboxylic acid group. | May affect rates of esterification or amidation. |
| Carboxylic Acid Group | Acidic proton; can be converted to various derivatives. | Esterification, amidation. |
| Derived Hypervalent Iodine Center | Highly electrophilic; acts as a potent and selective oxidizing agent. | Oxidation of alcohols to aldehydes/ketones. |
Utilization of Derivatives as Advanced Synthetic Intermediates
The derivatives of this compound are powerful and versatile intermediates for constructing more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals where polyhalogenated aromatic structures are common motifs. researchgate.netresearchgate.net
The most direct application is using the aryl iodide functionality as a scaffold in cross-coupling reactions. By selectively reacting at the C-I bond, a wide array of substituents can be introduced. For example, a Suzuki-Miyaura coupling could attach a new aryl or heteroaryl ring, while a Sonogashira coupling could install an alkyne, a common precursor for synthesizing heterocycles or other functional groups. nih.govescholarship.org This modular approach allows for the rapid generation of a library of complex analogues from a single, highly functionalized starting material.
Derivatives of the carboxylic acid group also serve as key intermediates. Acid chlorides are highly reactive acylating agents used to form amides and esters, including those with sterically hindered or electronically deactivated partners. Amide derivatives are themselves prevalent in biologically active molecules. acs.org
Furthermore, hypervalent iodine reagents derived from the parent compound are valuable as selective oxidizing agents. beilstein-journals.org Unlike many heavy-metal-based oxidants, hypervalent iodine reagents are environmentally more benign. researchgate.net An IBX-type reagent synthesized from this compound would offer a tool for performing sensitive oxidations, such as converting primary alcohols to aldehydes without over-oxidation to carboxylic acids, on complex substrates. acs.orgbeilstein-journals.org The synthesis of quinolone-3-carboxylic acid derivatives, a class of important antibacterial agents, often relies on polyhalogenated benzoic acid intermediates, highlighting the potential role of this compound and its derivatives in medicinal chemistry. researchgate.net
The table below outlines the application of these derivatives as synthetic intermediates.
| Derivative/Intermediate | Transformation | Application/Product Class |
| Aryl Iodide Moiety | Suzuki-Miyaura Cross-Coupling | Synthesis of bi-aryl compounds. |
| Aryl Iodide Moiety | Sonogashira Cross-Coupling | Introduction of alkyne groups for further functionalization. |
| Acid Chloride Derivative | Acylation of Amines/Alcohols | Formation of amide or ester linkages in complex molecules. |
| IBX-type Hypervalent Iodine Reagent | Selective Oxidation | Conversion of primary/secondary alcohols to aldehydes/ketones. |
Advanced Applications in Materials Science and Academic Chemical Biology Research
Role as a Building Block in Advanced Polymer and Material Science Research
There is currently no available research in the scientific literature that describes the use of 3,5-Dichloro-2-fluoro-4-iodobenzoic acid as a monomer or building block in the synthesis of advanced polymers or materials. The multifunctionality of the molecule, with its reactive carboxylic acid group and various halogen substituents, suggests potential for incorporation into polyesters, polyamides, or other polymers where its specific properties could be advantageous. However, studies detailing such work have not been published.
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers Research
A search of crystallographic and chemical databases reveals no published structures of metal-organic frameworks or coordination polymers that utilize this compound as a ligand. The carboxylic acid moiety is a primary functional group for linking metal ions or clusters to form these porous materials. The halogen atoms could also play a role in tuning the framework's properties or in post-synthetic modification, but no examples are currently documented.
Use as a Chemical Probe or Scaffold in Academic Chemical Biology Investigations (e.g., ligand design for protein interaction studies)
There are no specific studies in the accessible scientific literature that report the use of this compound as a chemical probe or as a scaffold for designing ligands to study protein interactions. While halogenated aromatic compounds are frequently used in drug discovery and chemical biology to modulate binding affinity and metabolic stability, this particular compound has not been featured in such published research.
Precursor for Advanced Functional Materials Research
Information regarding the application of this compound as a precursor for the synthesis of advanced functional materials is not available. Such materials could include specialized dyes, liquid crystals, or electronic materials, where the unique combination of substituents might impart desirable optical or electronic properties. However, the synthesis and characterization of such materials derived from this specific precursor have not been reported.
Role in Supramolecular Chemistry and Self-Assembly Studies
There are no published research articles that investigate the role of this compound in supramolecular chemistry or its self-assembly behavior. The potential for this molecule to form intricate supramolecular architectures through a combination of hydrogen bonding (via the carboxylic acid) and halogen bonding (via the chlorine and iodine atoms) is significant, but it remains an unexplored area of research.
Advanced Analytical Method Development and Characterization for Research Purposes
Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, GC, SFC)
Chromatographic techniques are fundamental for assessing the purity and quantifying 3,5-Dichloro-2-fluoro-4-iodobenzoic acid. The choice of method depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of non-volatile, polar compounds like benzoic acid derivatives. ekb.eg A typical method for a related compound, 2,4,6-trifluorobenzoic acid, was developed using a C18 column with a gradient mixture of an aqueous buffer and an organic solvent, which could be adapted. ekb.eg Purity assessment would involve monitoring for impurities from the synthetic route, such as starting materials or by-products.
Hypothetical HPLC Parameters for Purity Analysis
| Parameter | Example Condition |
|---|---|
| Column | C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) ekb.eg |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-based gradient from 5% to 95% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Diode Array Detector (DAD) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Direct analysis of acidic compounds like this compound by GC is challenging due to their low volatility and potential for thermal degradation. Therefore, derivatization to a more volatile ester form (e.g., methyl ester) is a common prerequisite. nih.gov For instance, the analysis of 3,5-dichlorobenzoic acid has been performed using GC-Mass Spectrometry (GC-MS) after methylation with diazomethane. nih.gov This approach allows for sensitive quantification and structural confirmation of the analyte and any related impurities. uzh.ch
Supercritical Fluid Chromatography (SFC) SFC is a "green" alternative to normal-phase HPLC, using supercritical CO2 as the primary mobile phase. researchgate.net It is particularly effective for separating complex mixtures and chiral compounds. Given its utility for analyzing acidic, basic, and neutral compounds, SFC could offer a rapid and efficient method for both purity assessment and quantification of this compound, potentially with higher throughput than traditional HPLC. researchgate.net
Advanced Spectroscopic Quantitation Techniques (e.g., Quantitative NMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that does not require an identical reference standard of the analyte. diva-portal.org The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for highly accurate purity and concentration measurements. bipm.org
For this compound, both ¹H and ¹⁹F qNMR could be powerful tools.
¹H qNMR: The purity of the analyte can be determined by integrating the signal from its aromatic proton against a certified internal standard of known purity and concentration. bipm.org
¹⁹F qNMR: As fluorine is not ubiquitous in organic molecules, ¹⁹F NMR often provides a clean spectrum with less signal overlap, making it an excellent method for quantifying fluorine-containing compounds. diva-portal.org
Illustrative qNMR Purity Determination Parameters
| Parameter | Example Condition |
|---|---|
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆, CDCl₃, or Methanol-d₄ bipm.org |
| Internal Standard | Maleic acid or 3,5-Bis(trifluoromethyl)benzoic acid diva-portal.orgbipm.org |
| Relaxation Delay (d1) | > 5 x T₁ (longest relaxation time of analyte and standard) |
| Pulse Angle | 90° |
| Number of Scans | 16 or higher for good signal-to-noise |
Capillary Electrophoresis Applications
Capillary Electrophoresis (CE) offers high separation efficiency and requires minimal sample and solvent volumes. It is well-suited for the analysis of charged species. Since this compound is an acid, it would be ionized in a basic buffer, making it an ideal candidate for CE analysis. The technique has been successfully used for the detection and quantification of similar compounds like 2,4,5-trifluorobenzoic acid. americanlaboratory.com CE could be employed to provide an orthogonal method to HPLC for purity verification, ensuring that no impurities are co-eluting with the main peak.
Development of Robust Analytical Protocols for Complex Chemical Mixtures (e.g., reaction monitoring)
Developing a robust analytical protocol is crucial for monitoring the synthesis of this compound. This ensures reaction completion, identifies the formation of intermediates and by-products, and helps optimize reaction conditions.
HPLC is a frequently used tool for this purpose. For example, the synthesis of 2,4,5-trifluorobenzoic acid was tracked using HPLC to monitor the disappearance of starting materials and the appearance of the product over time. americanlaboratory.com A similar protocol would be developed for this compound. Samples would be taken from the reaction mixture at various time points, quenched, and injected into the HPLC system. The resulting chromatograms would provide a profile of the reaction mixture, allowing for semi-quantitative analysis of all UV-active components.
In modern process development, online reaction monitoring using techniques like flow chemistry coupled with NMR or MS has become more common, providing real-time kinetic data and deeper process understanding. beilstein-journals.org
Future Research Directions and Perspectives
Unexplored Synthetic Avenues and Methodological Advancements
While the synthesis of various polyhalogenated benzoic acids has been documented, specific, high-yield, and scalable synthetic routes to 3,5-Dichloro-2-fluoro-4-iodobenzoic acid remain an area ripe for exploration. Future research could focus on several key aspects:
Late-Stage Functionalization: Developing methods for the late-stage introduction of the iodine and fluorine atoms onto a pre-existing dichlorobenzoic acid scaffold would be a significant advancement. This could involve the development of novel regioselective C-H activation and halogenation protocols. For instance, iridium-catalyzed C-H amination of benzoic acids has been demonstrated, suggesting the potential for analogous halogenation reactions. nih.gov Ligand-enabled palladium-catalyzed C-H halogenation of benzoic acids also presents a promising avenue, potentially allowing for the direct and selective introduction of iodine or fluorine under milder conditions than traditional methods. nih.gov
Orthogonal Synthesis Strategies: The presence of multiple distinct halogen atoms invites the exploration of orthogonal synthetic strategies. This would involve the sequential and selective introduction of each halogen without affecting the others. Such an approach would require a deep understanding of the directing effects of the substituents and the development of highly chemoselective reagents and catalysts.
Flow Chemistry and Automation: The application of flow chemistry could offer significant advantages for the synthesis of this compound, including improved reaction control, enhanced safety for handling potentially hazardous reagents, and the potential for automated high-throughput screening of reaction conditions.
Green Chemistry Approaches: Future synthetic methodologies should prioritize sustainability. This includes the use of less toxic solvents, energy-efficient reaction conditions (such as microwave-assisted synthesis), and the development of catalytic systems that minimize waste. ijprdjournal.com
A comparative look at the synthesis of similar compounds, such as 2,4-dichloro-3,5-difluorobenzoic acid, which has been synthesized from 4-chloro-3,5-difluorobenzonitrile (B168964) through a sequence of nitration, reduction, diazotization, and chlorination, could provide valuable insights into potential multi-step pathways for the target molecule. researchgate.netresearchgate.net
Emerging Reactivity Profiles and Novel Transformations of Polyhalogenated Aromatic Compounds
The unique electronic and steric environment of this compound suggests a rich and largely unexplored reactivity profile. The differential reactivity of the C-I, C-Cl, and C-F bonds, as well as the influence of the carboxylic acid group, opens up possibilities for a range of selective transformations.
Selective Cross-Coupling Reactions: The carbon-iodine bond is the most reactive towards traditional cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). Future research will likely focus on developing catalytic systems that can selectively activate this bond while leaving the C-Cl and C-F bonds intact. This would allow for the introduction of a wide range of substituents at the 4-position, creating a library of novel derivatives. Conversely, developing catalysts that can selectively activate the C-Cl bonds in the presence of the C-I bond would represent a significant synthetic challenge and a valuable methodological advancement.
Decarboxylative Functionalization: The carboxylic acid group can serve as a handle for decarboxylative cross-coupling reactions, providing a pathway to introduce new substituents at the 1-position. Merging photoredox and nickel catalysis has proven effective for the decarboxylative cross-coupling of carboxylic acids with various partners. acs.org
Directed C-H Functionalization: The carboxylic acid can also act as a directing group for the functionalization of the adjacent C-H bond at the 6-position. Iridium-catalyzed C-H activation has been successfully employed for the amination of benzoic acids, and similar strategies could be adapted for other transformations. nih.gov
Photochemical Transformations: The influence of the multiple halogen substituents on the photophysical properties of the aromatic ring could lead to novel photochemical reactions. Exploring the photoinduced transformations of this compound could unveil new reaction pathways and synthetic possibilities.
The reactivity of related compounds, such as 4-fluoro-2-iodobenzoic acid, which is used in the synthesis of heterocycles and hypervalent iodine reagents, provides a glimpse into the potential transformations of the target molecule. ossila.com
Potential for Advanced Catalytic Applications of this compound
Beyond its role as a synthetic building block, this compound and its derivatives have the potential to be utilized in the development of advanced catalytic systems.
Ligand Design: The rigid and electronically tunable scaffold of this molecule makes it an attractive candidate for the design of novel ligands for transition metal catalysis. The halogen atoms can be used to fine-tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst.
Organocatalysis: The carboxylic acid moiety, in conjunction with the electron-withdrawing halogen atoms, could enable the use of this compound or its derivatives as Brønsted or Lewis acid catalysts in various organic transformations.
Photocatalysis: The unique electronic properties conferred by the polyhalogenation pattern might be harnessed in the development of novel organic photocatalysts.
The broader field of catalysis with benzoic acids and their derivatives is well-established, with applications ranging from hydrogenation to C-H functionalization. cabidigitallibrary.orgnih.gov Research into how the specific substitution pattern of this compound influences these catalytic activities is a promising area for future investigation.
Integration into Interdisciplinary Research Paradigms (e.g., sustainable chemistry, data science in synthesis)
The study of this compound can be significantly enhanced by its integration into modern, interdisciplinary research paradigms.
Sustainable Chemistry: The development of green synthetic routes and the exploration of its potential in environmentally benign catalytic processes align with the principles of sustainable chemistry. Furthermore, understanding the biodegradation pathways of such polyhalogenated compounds is crucial for assessing their environmental impact. escholarship.org
Data Science and Machine Learning: The complexity of synthesizing and functionalizing polyhalogenated molecules makes this area well-suited for the application of data science and machine learning. These tools can be used to:
Predict reaction outcomes and regioselectivity.
Optimize reaction conditions for higher yields and selectivity. uni-muenster.de
Accelerate the discovery of novel reactions and catalysts. researchgate.net
Model the properties and reactivity of new derivatives.
The use of data-driven approaches can help to navigate the vast parameter space associated with the chemistry of complex molecules like this compound, leading to more efficient and targeted research efforts. chemrxiv.orgnih.govmdpi.com
Challenges and Opportunities in the Field of Polyhalogenated Aromatic Chemistry
The chemistry of polyhalogenated aromatic compounds, including this compound, is not without its challenges. However, these challenges also present significant opportunities for innovation.
Challenges:
Selective Synthesis: Achieving high regioselectivity in the synthesis and functionalization of molecules with multiple, similar reactive sites remains a primary challenge.
Scalability: Many of the advanced catalytic methods developed for C-H functionalization and cross-coupling are not yet readily scalable for industrial applications.
Toxicity and Environmental Impact: Polyhalogenated aromatic compounds are often associated with environmental persistence and toxicity. illinois.edu A thorough understanding of the toxicological profile and environmental fate of new compounds is essential.
Opportunities:
Novel Building Blocks: Molecules like this compound represent novel building blocks that can provide access to previously inaccessible chemical space. youtube.comdeepsync.eusnexplores.orgverhaert.comopenaccessjournals.com
Materials Science: The unique electronic and physical properties of polyhalogenated aromatics make them promising candidates for the development of new materials with applications in electronics, flame retardants, and polymers. ijrar.org
Medicinal Chemistry: The introduction of multiple halogen atoms can significantly impact the pharmacokinetic and pharmacodynamic properties of drug candidates. Exploring the biological activity of derivatives of this compound could lead to the discovery of new therapeutic agents.
The future of polyhalogenated aromatic chemistry will likely be driven by the development of more selective, efficient, and sustainable synthetic methods, a deeper understanding of their complex reactivity, and their application in a wide range of scientific disciplines. This compound, with its unique and challenging structure, is well-positioned to be at the forefront of these exciting developments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
